1,1,2,2-tetrafluoroethanesulfonic Acid
Overview
Description
1,1,2,2-Tetrafluoroethanesulfonic acid is a partially fluorinated superacid known for its strong acidity and unique properties. It is a member of the fluoroalkylsulfonic acids family and is characterized by its chemical formula CHF₂CF₂SO₃H . This compound is less volatile than triflic acid, making it easier to handle and use in various applications .
Preparation Methods
The synthesis of 1,1,2,2-tetrafluoroethanesulfonic acid involves several steps. One simplified route includes the reaction of tetrafluoroethylene with sulfur trioxide, followed by hydrolysis to yield the desired acid . This method is advantageous due to its lower reaction temperatures, fewer by-products, and higher throughput . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
1,1,2,2-Tetrafluoroethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: This compound is frequently used in substitution reactions, particularly in the formation of sulfonate esters.
Common reagents used in these reactions include sulfur trioxide, tetrafluoroethylene, and various organic substrates. The major products formed from these reactions often include sulfonate esters and other fluorinated organic compounds .
Scientific Research Applications
1,1,2,2-Tetrafluoroethanesulfonic acid has a wide range of applications in scientific research:
Biology: Its strong acidity makes it useful in biochemical studies where strong acids are required.
Medicine: While not directly used as a drug, its derivatives and related compounds are explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoroethanesulfonic acid exerts its effects is primarily through its strong acidity. It acts as a Brønsted superacid, donating protons to various substrates, thereby facilitating a wide range of acid-catalyzed reactions . The molecular targets and pathways involved include the activation of organic molecules, leading to increased reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethanesulfonic acid is often compared with other fluoroalkylsulfonic acids, such as:
Triflic acid (CF₃SO₃H): Known for its strong acidity but higher volatility compared to this compound.
1,1,2,3,3,3-Hexafluoropropanesulfonic acid (HFPSA): Similar in acidity but with different physical properties and applications.
The uniqueness of this compound lies in its lower volatility, ease of handling, and effectiveness as a catalyst in various industrially important reactions .
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O3S/c3-1(4)2(5,6)10(7,8)9/h1H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJWYFPLXRYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436415 | |
Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464-14-2 | |
Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,-Tetrafluoroethanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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